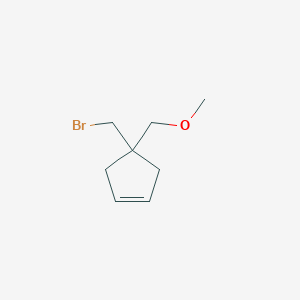

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene

Beschreibung

Eigenschaften

IUPAC Name |

4-(bromomethyl)-4-(methoxymethyl)cyclopentene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLCBKXVWPZMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC=CC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene typically involves the following steps:

Starting Material: The synthesis begins with cyclopent-1-ene as the starting material.

Bromomethylation: The cyclopent-1-ene undergoes bromomethylation using bromomethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Methoxymethylation: The bromomethylated product is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base like potassium carbonate. This step introduces the methoxymethyl group to the compound.

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substitution Products: Depending on the nucleophile, products such as 4-(Hydroxymethyl)-4-(methoxymethyl)cyclopent-1-ene, 4-(Cyanomethyl)-4-(methoxymethyl)cyclopent-1-ene, or 4-(Aminomethyl)-4-(methoxymethyl)cyclopent-1-ene can be formed.

Oxidation Products: Products include 4-(Methoxymethyl)cyclopent-1-enecarbaldehyde or 4-(Methoxymethyl)cyclopent-1-ene-1-carboxylic acid.

Reduction Products: The primary product is 4-(Methyl)-4-(methoxymethyl)cyclopent-1-ene.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical structure:

- IUPAC Name : 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene

- Molecular Formula : C10H11BrO

- Molecular Weight : 229.1 g/mol

This structure includes a bromomethyl group and a methoxymethyl group attached to a cyclopentene ring, which contributes to its reactivity and potential applications.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its unique structural features. Its bromine atom can serve as a site for further functionalization, allowing for the creation of derivatives with enhanced biological activity.

- Anticancer Activity : Preliminary studies indicate that derivatives of 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the methoxy group can lead to compounds with improved potency against specific targets in cancer therapy.

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | MDA-MB-231 | 0.75 |

| Derivative B | HepG2 | 0.60 |

| Derivative C | SMMC-7721 | 0.88 |

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for creating complex organic molecules.

- Synthesis of Cyclopentene Derivatives : The bromomethyl group can be replaced with nucleophiles, leading to diverse cyclopentene derivatives that may have applications in drug discovery.

Table 2: Reactions Involving 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | KOH, Ethanol | Cyclopentene derivative |

| Cycloaddition | UV Light | Diels-Alder adduct |

Materials Science

Research indicates that this compound can be utilized in the development of advanced materials due to its unique properties.

- Polymer Chemistry : The compound can be polymerized to form new materials with specific mechanical properties. Its cyclic structure contributes to the thermal stability of the resulting polymers.

Case Study 1: Anticancer Efficacy Assessment

In a study assessing the anticancer efficacy of several derivatives, researchers evaluated their effects on cell proliferation using flow cytometry. The study found that certain derivatives led to significant G0/G1 phase arrest in cancer cells, indicating a potential mechanism for their antiproliferative effects.

Case Study 2: Synthesis of Functional Polymers

Another study focused on synthesizing functional polymers from 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene. The resulting materials demonstrated enhanced thermal stability and mechanical strength, suggesting applications in coatings and composites.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene depends on its specific application:

Chemical Reactions: In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.

Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The methoxymethyl group can influence its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key attributes of 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene with its analogs:

Physicochemical Properties

- Solubility : The methoxymethyl group increases lipophilicity compared to 4-(Bromomethyl)cyclopent-1-ene, improving solubility in organic solvents. In contrast, hydroxylated analogs like the compound in exhibit high polarity and water solubility .

- Stability : The bromomethyl group is light-sensitive, requiring storage in dark conditions. The methoxymethyl ether provides partial protection against hydrolysis under neutral or basic conditions .

Biologische Aktivität

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene is a compound of interest in organic chemistry and medicinal research due to its potential biological activity. This article explores its chemical properties, biological interactions, and applications in various fields, supported by data tables and case studies.

The compound features a cyclopentene ring with bromomethyl and methoxymethyl substituents, which influence its reactivity and biological interactions. The bromomethyl group is particularly notable for its ability to undergo nucleophilic substitution reactions, while the methoxymethyl group can affect the compound's binding affinity to biological targets.

The biological activity of 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The mechanism can involve:

- Nucleophilic Substitution : The bromine atom serves as a leaving group, allowing nucleophiles to attack the carbon center.

- Receptor Binding : The methoxymethyl group may enhance binding affinity to certain receptors, influencing the compound's pharmacological effects.

Biological Activity

Research indicates that 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene may exhibit various biological activities, including:

- Antiproliferative Effects : Preliminary studies suggest it may have antiproliferative properties against cancer cell lines. For instance, modifications of similar compounds have shown promising results in inhibiting cell growth in various cancers .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | EC50 (μM) | Reference |

|---|---|---|---|

| 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene | OE33 | TBD | |

| Compound 2C4 | OE33 | 0.83 | |

| Compound 2F1 | FLO-1 | 0.56 |

Case Studies

Several studies have explored the biological implications of compounds related to 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene:

- Kinase Inhibition Studies : A study synthesized several compounds based on structural modifications of similar derivatives. Among these, one compound exhibited significant kinase inhibition with an EC50 value of 0.83 μM against OE33 cells, indicating potential for further development as an anticancer agent .

- Biochemical Assays : The compound has been utilized in biochemical assays aimed at understanding its interaction with various enzymes. These assays help elucidate the specific pathways through which the compound exerts its biological effects.

Applications in Research and Industry

The unique structure of 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene makes it a valuable intermediate in organic synthesis and pharmaceutical development:

Q & A

Basic: What are the optimal synthetic routes for 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene?

Synthesis typically involves ring-closing metathesis (RCM) of appropriately substituted precursors, followed by bromination. Key steps include:

- Protecting Groups : Use of methoxymethyl as a directing/protecting group to prevent undesired side reactions during cyclopentene formation .

- Bromination : Controlled addition of brominating agents (e.g., NBS or Br₂) under inert conditions to avoid over-bromination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .

Basic: How should researchers characterize this compound to confirm structural integrity?

Standard analytical methods include:

- NMR Spectroscopy : H and C NMR to verify the cyclopentene backbone, bromomethyl (-CH₂Br), and methoxymethyl (-CH₂OCH₃) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected: ~233.1 g/mol) and isotopic patterns for bromine .

- FTIR : Peaks at ~600–650 cm⁻¹ (C-Br stretch) and ~1100 cm⁻¹ (C-O-C stretch) .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with the brominated compound, which is a potential alkylating agent .

- Ventilation : Use fume hoods due to volatility and potential release of toxic fumes (e.g., HBr) during reactions .

- Waste Disposal : Halogenated waste must be segregated and treated via specialized incineration .

Advanced: How does the bromomethyl group influence cross-coupling reactivity in this compound?

The bromomethyl group serves as an electrophilic site for nucleophilic substitution (S2) or transition-metal-catalyzed coupling (e.g., Suzuki, Heck):

- S2 Reactions : Reacts with nucleophiles (e.g., amines, thiols) to form functionalized cyclopentene derivatives. Steric hindrance from the methoxymethyl group may slow kinetics, requiring polar aprotic solvents (e.g., DMF) .

- Cross-Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable C-C bond formation with aryl/vinyl boronic acids. The cyclopentene ring’s strain enhances reactivity compared to linear analogs .

Advanced: What computational methods predict the compound’s reactivity in drug discovery?

- DFT Calculations : Assess electrophilicity of the bromomethyl group and charge distribution to predict sites for covalent bonding with biological targets (e.g., cysteine residues in proteins) .

- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) to guide structure-activity relationship (SAR) studies for medicinal chemistry .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Contradictions in cytotoxicity or antimicrobial activity may arise from:

- Purity Issues : Validate compound purity via HPLC (>95%) and control for residual solvents/catalysts .

- Assay Conditions : Test under standardized cell lines (e.g., HEK293) and replicate experiments across labs .

- Structural Analogs : Compare with derivatives (e.g., 4-bromo-2-methylphenol) to isolate the impact of the cyclopentene scaffold .

Advanced: What strategies optimize regioselectivity in functionalizing the cyclopentene ring?

- Directing Groups : The methoxymethyl group can act as a directing group in electrophilic aromatic substitution (EAS) or stabilize transition states via hydrogen bonding .

- Steric Control : Bulky substituents (e.g., trityl groups) on adjacent carbons can block undesired reaction sites .

Advanced: How does the compound’s stereochemistry impact its biochemical interactions?

- Cis/Trans Isomerism : The cyclopentene ring’s rigidity may enforce specific stereochemical configurations, altering binding affinity to chiral biological targets (e.g., enzymes) .

- Case Study : Derivatives with axial bromomethyl groups show higher cytotoxicity than equatorial analogs in cancer cell lines, likely due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.